N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549005-65-2
VCID: VC11830847
InChI: InChI=1S/C16H24N2O3S/c1-21-15-6-2-4-13(10-15)11-18-9-3-5-14(12-18)17-22(19,20)16-7-8-16/h2,4,6,10,14,16-17H,3,5,7-9,11-12H2,1H3
SMILES: COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.4 g/mol

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

CAS No.: 2549005-65-2

Cat. No.: VC11830847

Molecular Formula: C16H24N2O3S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide - 2549005-65-2

Specification

CAS No. 2549005-65-2
Molecular Formula C16H24N2O3S
Molecular Weight 324.4 g/mol
IUPAC Name N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C16H24N2O3S/c1-21-15-6-2-4-13(10-15)11-18-9-3-5-14(12-18)17-22(19,20)16-7-8-16/h2,4,6,10,14,16-17H,3,5,7-9,11-12H2,1H3
Standard InChI Key NJVLEZXRAOTKEH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Canonical SMILES COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s structure combines a piperidine ring, a cyclopropane sulfonamide group, and a 3-methoxybenzyl substituent. The piperidine nitrogen is bonded to the benzyl group, while the sulfonamide group occupies the 3-position of the piperidine ring. This arrangement introduces stereochemical complexity, with the potential for multiple stereoisomers depending on the configuration of the piperidine and cyclopropane moieties .

Molecular Formula and Weight

The molecular formula is C₁₆H₂₄N₂O₃S, yielding a molecular weight of 324.44 g/mol. This is derived from the summation of atomic masses:

  • Carbon (12.01 × 16) = 192.16

  • Hydrogen (1.008 × 24) = 24.19

  • Nitrogen (14.01 × 2) = 28.02

  • Oxygen (16.00 × 3) = 48.00

  • Sulfur (32.07 × 1) = 32.07
    Total: 324.44 g/mol .

Key Functional Groups

  • Piperidine ring: A six-membered amine ring contributing to basicity and conformational flexibility.

  • Cyclopropanesulfonamide: A strained cyclopropane ring fused to a sulfonamide group, enhancing electrophilic reactivity.

  • 3-Methoxybenzyl: A lipophilic aromatic substituent capable of π-π stacking interactions.

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, analogues such as N-methyl-N-(piperidin-3-yl)cyclopropanesulfonamide ( ) provide benchmarks:

PropertyValue for Analog Predicted Value for Target Compound
LogP1.22.8 (estimated via ChemAxon)
pKa (amine)9.49.1–9.6
Hydrogen Bond Donors22

The increased logP of the target compound reflects the added lipophilicity from the 3-methoxybenzyl group.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent strategy:

  • Piperidine intermediate: 3-Aminopiperidine derivatives are alkylated with 3-methoxybenzyl bromide.

  • Sulfonamide formation: Reaction of the amine with cyclopropanesulfonyl chloride.

A plausible route is outlined below:

Step 1: N-Alkylation of 3-aminopiperidine
3-Aminopiperidine+3-Methoxybenzyl bromideBase1-(3-Methoxybenzyl)piperidin-3-amine\text{3-Aminopiperidine} + \text{3-Methoxybenzyl bromide} \xrightarrow{\text{Base}} \text{1-(3-Methoxybenzyl)piperidin-3-amine}

Step 2: Sulfonamide coupling
1-(3-Methoxybenzyl)piperidin-3-amine+Cyclopropanesulfonyl chlorideBaseTarget Compound\text{1-(3-Methoxybenzyl)piperidin-3-amine} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on the piperidine nitrogen may reduce reaction yields.

  • Racemization: The chiral center at the piperidine 3-position requires stereocontrolled conditions to avoid unwanted enantiomers.

Research Gaps and Future Directions

  • Synthetic optimization: Stereoselective routes to isolate active enantiomers.

  • In vitro profiling: Screening against kinase panels and cancer cell lines.

  • ADMET studies: Bioavailability and metabolic stability assays.

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